molecular formula C20H18ClN3O2 B5582318 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B5582318
M. Wt: 367.8 g/mol
InChI Key: RUKWSOHHALXGLU-SSDVNMTOSA-N
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Description

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and a hydrazone linkage connecting it to a 3,4-dimethylphenoxyacetohydrazide moiety. The compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction can be summarized as follows:

    Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides under microwave irradiation.

    Step 2: Condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in the presence of glacial acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide
  • (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes

Uniqueness

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of a 3,4-dimethylphenoxyacetohydrazide moiety.

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-7-8-17(9-14(13)2)26-12-19(25)24-22-11-16-10-15-5-3-4-6-18(15)23-20(16)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKWSOHHALXGLU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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